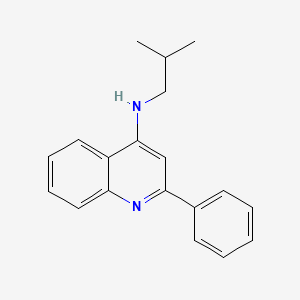
4-Quinolinamine, N-(2-methylpropyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinolinamine, N-(2-methylpropyl)-2-phenyl- is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with an amine group at the 4-position, an isobutyl group at the nitrogen, and a phenyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinamine, N-(2-methylpropyl)-2-phenyl- can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically requires the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include heating and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. Catalysts such as Lewis acids or bases may be used to enhance the reaction rate and yield. The product is then purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Quinolinamine, N-(2-methylpropyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
4-Quinolinamine, N-(2-methylpropyl)-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Quinolinamine, N-(2-methylpropyl)-2-phenyl- involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminoquinaldine: A similar compound with an amino group at the 4-position and a methyl group at the 2-position.
4-Quinolinamine, 2-chloro-N-(2-methylpropyl)-3-nitro-: Contains a chloro and nitro group, making it structurally similar but with different functional groups.
Uniqueness
4-Quinolinamine, N-(2-methylpropyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 2-position and the isobutyl group at the nitrogen differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Propiedades
Número CAS |
128925-00-8 |
|---|---|
Fórmula molecular |
C19H20N2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)-2-phenylquinolin-4-amine |
InChI |
InChI=1S/C19H20N2/c1-14(2)13-20-19-12-18(15-8-4-3-5-9-15)21-17-11-7-6-10-16(17)19/h3-12,14H,13H2,1-2H3,(H,20,21) |
Clave InChI |
IPLMTXFVEDFDHS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


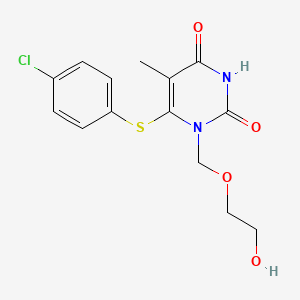
![8-Methylpyreno[1,2-b]pyran-9-one](/img/structure/B12791778.png)

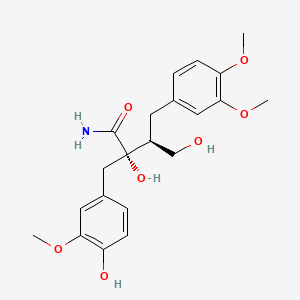
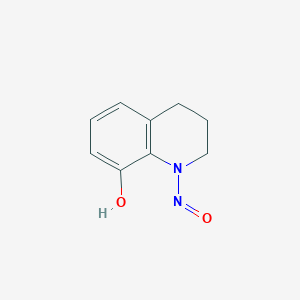
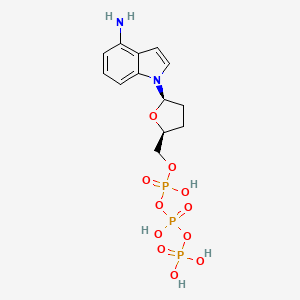
![3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione](/img/structure/B12791813.png)
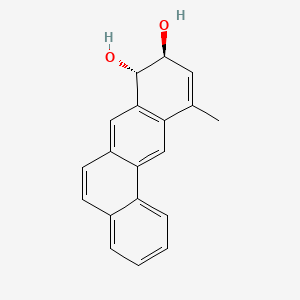
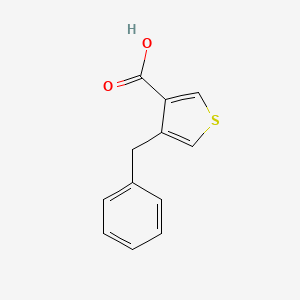
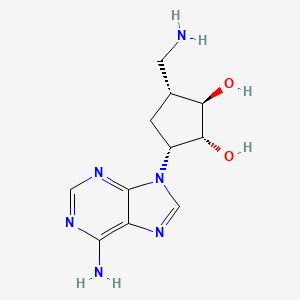
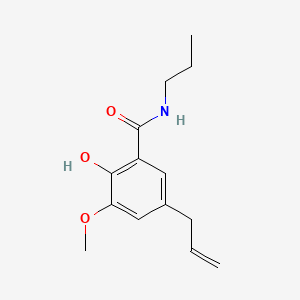

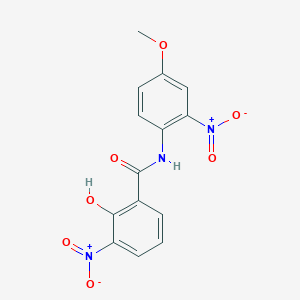
![2-Pyrazin-2-yl-1-[4-(2-pyrazin-2-ylacetyl)phenyl]ethanone](/img/structure/B12791846.png)
